Cas no 2228131-23-3 (2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid)

2-Amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid is a chiral, non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 4-chlorophenyl substituent. Its sterically hindered structure and functional groups make it a valuable intermediate in peptide synthesis and medicinal chemistry, particularly for introducing constrained, hydrophobic motifs. The Boc group ensures selective deprotection under mild acidic conditions, while the chloro-substituted aromatic ring enhances reactivity in cross-coupling reactions. The compound’s rigid, branched alkyl backbone contributes to conformational control in target molecules. Suitable for solid-phase and solution-phase synthesis, it offers versatility in designing bioactive compounds, including enzyme inhibitors and receptor modulators. High purity and well-defined stereochemistry are critical for reproducible results.
2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid structure
2228131-23-3 structure
商品名:2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid
CAS番号:2228131-23-3
MF:C16H23ClN2O4
メガワット:342.817823648453
CID:6036813
PubChem ID:165695967

2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid
    • EN300-1889273
    • 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-3-methylbutanoic acid
    • 2228131-23-3
    • インチ: 1S/C16H23ClN2O4/c1-15(2,3)23-14(22)19-11-8-9(17)6-7-10(11)16(4,5)12(18)13(20)21/h6-8,12H,18H2,1-5H3,(H,19,22)(H,20,21)
    • InChIKey: LBIVUMZYSOBJSP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)NC(=O)OC(C)(C)C)C(C)(C)C(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 342.1346349g/mol
  • どういたいしつりょう: 342.1346349g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 448
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 102Ų

2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1889273-0.1g
2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-3-methylbutanoic acid
2228131-23-3
0.1g
$1320.0 2023-09-18
Enamine
EN300-1889273-0.5g
2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-3-methylbutanoic acid
2228131-23-3
0.5g
$1440.0 2023-09-18
Enamine
EN300-1889273-2.5g
2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-3-methylbutanoic acid
2228131-23-3
2.5g
$2940.0 2023-09-18
Enamine
EN300-1889273-5.0g
2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-3-methylbutanoic acid
2228131-23-3
5g
$4349.0 2023-06-01
Enamine
EN300-1889273-10.0g
2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-3-methylbutanoic acid
2228131-23-3
10g
$6450.0 2023-06-01
Enamine
EN300-1889273-0.05g
2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-3-methylbutanoic acid
2228131-23-3
0.05g
$1261.0 2023-09-18
Enamine
EN300-1889273-0.25g
2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-3-methylbutanoic acid
2228131-23-3
0.25g
$1381.0 2023-09-18
Enamine
EN300-1889273-1.0g
2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-3-methylbutanoic acid
2228131-23-3
1g
$1500.0 2023-06-01
Enamine
EN300-1889273-1g
2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-3-methylbutanoic acid
2228131-23-3
1g
$1500.0 2023-09-18
Enamine
EN300-1889273-10g
2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}-4-chlorophenyl)-3-methylbutanoic acid
2228131-23-3
10g
$6450.0 2023-09-18

2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid 関連文献

2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acidに関する追加情報

Introduction to 2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid (CAS No. 2228131-23-3)

2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid, with the CAS number 2228131-23-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an amino group, a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl moiety, and a methylbutanoic acid chain. These structural elements contribute to its potential therapeutic applications and make it a valuable candidate for further investigation.

The tert-butoxycarbonyl (Boc) protecting group is a widely used functional group in organic synthesis, particularly in the preparation of peptides and other nitrogen-containing compounds. The Boc group provides temporary protection to the amino functionality, allowing for selective reactions at other sites of the molecule. This is crucial in the synthesis of complex molecules like 2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid, where controlled reactivity is essential to achieve the desired product.

The chlorophenyl moiety in this compound is another key structural feature that influences its biological activity. Chlorine atoms are known to enhance the lipophilicity and metabolic stability of molecules, which can improve their pharmacokinetic properties. This makes 2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid an attractive candidate for drug development, particularly in areas where enhanced cellular uptake and prolonged half-life are desired.

The methylbutanoic acid chain adds further complexity to the molecule, contributing to its overall hydrophobicity and potentially influencing its interactions with biological targets. The presence of this chain can affect the compound's solubility, stability, and binding affinity to specific receptors or enzymes. These properties are crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.

Recent studies have highlighted the potential of 2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The compound's ability to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK, has been demonstrated through both in vitro and in vivo studies.

In addition to its anti-inflammatory effects, 2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid has also shown promise in cancer research. Studies have indicated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing angiogenesis. The mechanism of action appears to involve the modulation of multiple signaling pathways, including those related to cell cycle regulation and apoptosis induction. These findings suggest that 2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid could be developed into a novel anticancer agent with broad-spectrum activity.

The development of 2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid as a therapeutic agent is still in its early stages, but ongoing research continues to uncover new insights into its biological activities and potential applications. Preclinical studies are currently underway to evaluate its safety and efficacy in animal models of various diseases. These studies will provide critical data needed to advance the compound into clinical trials.

In conclusion, 2-amino-3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-3-methylbutanoic acid (CAS No. 2228131-23-3) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an exciting molecule with potential applications in treating inflammatory diseases and cancer. As research progresses, it is likely that this compound will continue to attract significant attention from both academic and industrial researchers.

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